Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole-based methanamine derivative characterized by a phenyl group and a 4-(trifluoromethyl)phenyl substituent on the 1,2,4-triazole ring. Its synthesis likely involves Suzuki coupling or similar cross-coupling reactions, as seen in analogous compounds (e.g., ).
Properties
Molecular Formula |
C16H13F3N4 |
|---|---|
Molecular Weight |
318.30 g/mol |
IUPAC Name |
phenyl-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C16H13F3N4/c17-16(18,19)12-8-6-11(7-9-12)14-21-15(23-22-14)13(20)10-4-2-1-3-5-10/h1-9,13H,20H2,(H,21,22,23) |
InChI Key |
DEUFHSZAADCPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Coupling with Phenyl Ring: The final step involves coupling the triazole ring with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Imines, amides
Reduction: Dihydrotriazole derivatives
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has demonstrated that compounds with triazole moieties exhibit potent anticancer properties. The specific compound has been studied for its potential to inhibit the growth of various cancer cell lines. For instance, derivatives of phenyltriazoles have shown promising results against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective antiproliferative activity .
1.2 Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. Studies have indicated that the incorporation of trifluoromethyl groups enhances the biological activity of these compounds. The compound's structure allows it to interact effectively with microbial enzymes, potentially leading to its use as an antimicrobial agent .
1.3 Antifungal Activity
The triazole class is widely recognized for its antifungal properties, particularly in the treatment of fungal infections. The phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine derivative has been evaluated for its efficacy against various fungal strains, demonstrating significant inhibition rates .
Agricultural Applications
2.1 Fungicides
Due to its antifungal properties, this compound is being investigated as a potential fungicide in agricultural applications. Its effectiveness against plant pathogens can contribute to crop protection strategies, particularly in combating resistant fungal strains that threaten agricultural productivity .
2.2 Plant Growth Regulators
Research indicates that triazole compounds can also act as plant growth regulators, influencing plant development and yield. The specific compound may enhance growth parameters when applied to crops, although further studies are required to elucidate its mechanisms and optimal application rates .
Material Science Applications
3.1 Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials, including polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
3.2 Coatings and Adhesives
Due to its chemical stability and resistance to environmental degradation, this compound is also being explored for use in coatings and adhesives. Its application can improve the durability and performance of materials exposed to harsh conditions .
Case Studies
Mechanism of Action
The mechanism of action of Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Heterocyclic Core Variations: 1,2,3-Triazole derivatives () exhibit different electronic properties compared to 1,2,4-triazoles due to nitrogen positioning.
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to hydroxyl or methoxy groups.
- Synthsis Scalability : Suzuki coupling (used in ) offers high yields and regioselectivity, making the target compound more feasible for large-scale production than analogs requiring multi-step protection/deprotection (e.g., ).
- Structural Tunability : Replacing the trifluoromethyl group with sulfonyl () or furan () alters electronic properties, enabling customization for specific targets.
Biological Activity
Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : CHFN
- Molecular Weight : 328.31 g/mol
- CAS Number : Not specifically listed but related compounds exist under various CAS numbers.
The biological activity of this compound is largely attributed to its structural features, particularly the presence of the trifluoromethyl group and the triazole moiety. These components have been shown to enhance the compound's interaction with biological targets:
- Inhibition of Enzymatic Activity : Triazole derivatives often act as inhibitors of various enzymes. For instance, similar compounds have demonstrated inhibitory effects on phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants .
- Anticancer Properties : Research indicates that triazole derivatives can inhibit NF-κB signaling pathways, which are implicated in cancer progression. A study found that triazole analogs showed significant cytotoxicity against multiple cancer cell lines, suggesting potential as anticancer agents .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
1. Anticancer Efficacy
A study evaluated the anticancer efficacy of triazole derivatives, including those similar to this compound. The compounds were screened against a panel of 60 human cancer cell lines. Compounds exhibiting over 60% growth inhibition were further analyzed for dose-response relationships, indicating significant potential for therapeutic applications in oncology .
2. Herbicidal Applications
Research into the herbicidal properties of triazole compounds revealed that derivatives with trifluoromethyl substitutions demonstrated enhanced efficacy against various weed species compared to traditional herbicides. The mechanism was linked to the inhibition of PDS, essential for plant growth and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
